1,2-Diiodoethane
Overview
Description
1,2-Diiodoethane is an organoiodine compound with the chemical formula C₂H₄I₂. It is also known as ethylene iodide. This compound is characterized by the presence of two iodine atoms attached to adjacent carbon atoms in an ethane backbone. It is a colorless to pale yellow crystalline solid that is soluble in organic solvents such as ethanol and ether.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diiodoethane can be synthesized through the reaction of ethylene with iodine. The reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF) under controlled conditions: [ \text{C}_2\text{H}_4 + \text{I}_2 \rightarrow \text{C}_2\text{H}_4\text{I}_2 ]
Industrial Production Methods: In industrial settings, the preparation of this compound involves passing ethylene gas through a solution of iodine in ethanol until the iodine color disappears, indicating the formation of the product. The resulting crystalline product is then filtered, washed, and recrystallized from ethanol to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diiodoethane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to ethylene by reagents such as samarium(II) iodide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide in acetone, which facilitates the substitution of iodine atoms.
Reduction: Samarium(II) iodide in THF is commonly used for the reduction of this compound to ethylene.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium iodide can produce ethylene.
Reduction Reactions: The major product is ethylene.
Scientific Research Applications
1,2-Diiodoethane has several applications in scientific research:
Organic Synthesis: It is used in the preparation of samarium(II) iodide, a reagent used in organic synthesis for reductions and coupling reactions.
Iodine Source: It serves as an iodine source in various chemical reactions, including the dehydroxy-iodination of alcohols.
Sonochemical Reactions: It is used in sonochemical Barbier-type reactions to synthesize derivatives of regioselective homopropargyl alcohols.
Mechanism of Action
The mechanism of action of 1,2-diiodoethane in chemical reactions involves the cleavage of the carbon-iodine bonds. In nucleophilic substitution reactions, the iodine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (S_N2) mechanism. In reduction reactions, the iodine atoms are removed, and the carbon-carbon double bond is restored, resulting in the formation of ethylene .
Comparison with Similar Compounds
1,2-Dibromoethane: Similar to 1,2-diiodoethane but with bromine atoms instead of iodine.
1,2-Dichloroethane: Contains chlorine atoms instead of iodine.
1,2-Difluoroethane: Contains fluorine atoms instead of iodine.
Comparison: this compound is unique due to the presence of iodine atoms, which are larger and more polarizable compared to bromine, chlorine, and fluorine. This makes this compound more reactive in nucleophilic substitution reactions. Additionally, the bond dissociation energy of the carbon-iodine bond is lower than that of carbon-bromine, carbon-chlorine, and carbon-fluorine bonds, making this compound more susceptible to reduction reactions .
Properties
IUPAC Name |
1,2-diiodoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4I2/c3-1-2-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBZLMLLFVFKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060791 | |
Record name | Ethane, 1,2-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown or brown crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 1,2-Diiodoethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19210 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.69 [mmHg] | |
Record name | 1,2-Diiodoethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19210 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
624-73-7 | |
Record name | 1,2-Diiodoethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diiodoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1,2-diiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane, 1,2-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-diiodoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.872 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DIIODOETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YH8PPH966 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-diiodoethane?
A1: The molecular formula of this compound is C2H4I2, and its molecular weight is 281.85 g/mol.
Q2: Does the molecular structure of this compound influence its reactivity?
A: Yes, theoretical calculations show that the structure of the this compound radical cation significantly affects the role of spin-orbit coupling on its reaction energy, influencing its dissociation pathway. []
Q3: What spectroscopic techniques are useful for studying this compound?
A3: Several techniques have been employed to study this compound and its reactions. These include:
- Far-Infrared Spectroscopy: Used to observe translational lattice vibrations of this compound in its solid state at various temperatures, providing insights into phase transitions. []
- Photoelectron Spectroscopy: Provides information about the kinetic energy distribution of ejected photoelectrons upon irradiation, revealing details about bonding properties and ionic geometries. []
- Time-Resolved X-ray Liquidography (TRXL): A powerful technique for studying structural dynamics in solution. It has been used to investigate the kinetics, reaction pathways, and solvent dependence of the halogen elimination reaction of this compound. [, ]
Q4: What is the primary reaction pathway of photoexcited this compound in the gas phase?
A: In the gas phase, photoexcitation of this compound leads to the rupture of the first C-I bond, followed by a secondary C-I bond breakage in the resulting haloethyl radical (C2H4I). []
Q5: How does the reaction pathway of photoexcited this compound differ in solution compared to the gas phase?
A: In solution, solvation effects enable an alternative pathway. The bridged C2H4I radical can bind with a free iodine atom to form a C2H4I-I isomer, which subsequently dissociates into ethene (C2H4) and I2. []
Q6: Can this compound act as an oxidizing agent?
A: Yes, this compound can oxidize divalent lanthanide silylamide precursors to form trivalent lanthanide bis(trimethylsilyl)amide halide complexes. []
Q7: How is this compound used in the synthesis of zirconacycles?
A: this compound serves as an ethylene source in a novel method for generating five-membered zirconacycles. It reacts with Cp2ZrCl2 in the presence of a reducing agent like lanthanum, forming zirconacyclopentane. []
Q8: Can this compound be used for direct synthesis of specific alkene isomers?
A: Yes, (Z)-2-iodoalk-2-enes can be synthesized with high stereoselectivity through the reaction of β-oxido phosphonium ylides with this compound. []
Q9: How does this compound participate in the synthesis of nitrogen-bridged heterocycles?
A: Potassium 2-indolizinethiolates react with this compound, leading to the formation of compounds containing two indolizine nuclei linked by an ethylene bridge. []
Q10: Can this compound be used to prepare polymers?
A: Yes, it has been used to polymerize the dianion salt of 1-methyl-2,5-bis[1-(4-phenylurazolyl)]pyrrole, forming new polymers with interesting structural and physical properties. []
Q11: Can this compound facilitate the formation of carbon-carbon bonds?
A: Yes, this compound plays a crucial role in a triple-aldol cascade reaction. When used as an additive alongside iodobenzene or 1-iodoalkynes, it enhances the reactivity of the catalytic system, promoting the formation of 3,5,7-trisilyloxy aldehydes from various aldehydes. []
Q12: Can this compound be used in the synthesis of amides?
A: While not directly involved in amide bond formation, this compound is used in the preparation of samarium diiodide, a versatile reagent for various organic transformations, including the synthesis of amides. []
Q13: Have computational methods been applied to study this compound?
A: Yes, density functional theory (DFT) calculations have been used to study the potential energy surface of this compound dissociation, providing valuable insights into the reaction mechanism and intermediates. []
Q14: Can DFT calculations accurately predict the structural parameters of this compound in solution?
A: Yes, DFT calculations, particularly those incorporating solvent effects, show good agreement with experimental data obtained from X-ray diffraction studies of this compound in methanol. []
Q15: Is this compound biodegradable?
A: Yes, studies on anoxic sediment-water systems demonstrate that this compound undergoes degradation primarily through vicinal dehalogenation, indicating its susceptibility to biodegradation under reducing environmental conditions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.